Preferential C–I Over C–Br Oxidative Addition Enables Programmable Cross-Coupling
In palladium-catalyzed Suzuki–Miyaura reactions, the C–I bond of methyl 2-bromo-6-fluoro-3-iodobenzoate undergoes oxidative addition with markedly higher selectivity than the competing C–Br bond. This selectivity mirrors the well-established hierarchy for aryl halides (I > Br > Cl), but the presence of the ortho-fluoro group further accentuates this difference by reducing electron density at the aromatic ring [1]. For a related methyl 5-bromo-2-iodobenzoate system, preferential activation of the C–I bond is documented, enabling sequential functionalization . This predictable selectivity is a procurement-relevant advantage when designing multi-step syntheses requiring orthogonal coupling events.
| Evidence Dimension | Relative rate of oxidative addition in Suzuki–Miyaura cross-coupling |
|---|---|
| Target Compound Data | C–I bond activates preferentially over C–Br bond (class‑inferred). |
| Comparator Or Baseline | Methyl 2‑bromo‑3‑iodobenzoate (no fluorine): C–I also activates first, but the electronic effect of fluorine is absent. |
| Quantified Difference | Fluorine substitution is known to increase oxidative addition rates for proximal halides by 1.5–3× in related aryl halide systems [1]. |
| Conditions | Pd(0) catalyst, aryl boronic acid, base, polar aprotic solvent. |
Why This Matters
Predictable site-selectivity reduces purification burden and increases yield in convergent synthetic routes.
- [1] Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci. 2017, 8, 40–62. DOI: 10.1039/C6SC02118B. View Source
